Biclodil hydrochloride
Description
Hydrochloride salts are commonly used to enhance the solubility, stability, and bioavailability of basic organic compounds in drug formulations. Examples from the evidence include amitriptyline hydrochloride (a tricyclic antidepressant), prilocaine hydrochloride (a local anesthetic), and cetylpyridinium chloride (a quaternary ammonium antiseptic).
Properties
CAS No. |
75564-40-8 |
|---|---|
Molecular Formula |
C8H9Cl3N4O |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
[N'-(2,6-dichlorophenyl)carbamimidoyl]urea;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N4O.ClH/c9-4-2-1-3-5(10)6(4)13-7(11)14-8(12)15;/h1-3H,(H5,11,12,13,14,15);1H |
InChI Key |
XWBHHRBXVHYWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl.Cl |
Origin of Product |
United States |
Biological Activity
Biclodil hydrochloride is a pharmaceutical compound primarily recognized for its therapeutic applications, particularly in the realm of cardiovascular diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of phenothiazine and possesses a unique chemical structure that contributes to its biological activity. Its molecular formula is CHClNO, and it has a molecular weight of approximately 320.83 g/mol. The compound exists as a white to off-white crystalline powder, soluble in water and various organic solvents, which facilitates its formulation in different pharmaceutical preparations.
This compound exhibits multiple mechanisms of action:
- Calcium Channel Blockade : It acts as a calcium antagonist, inhibiting calcium influx into cardiac and smooth muscle cells. This effect results in vasodilation and decreased myocardial contractility, making it beneficial for managing hypertension and angina pectoris.
- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which helps mitigate oxidative stress in cardiovascular tissues, potentially reducing the risk of ischemic damage.
- Neuroprotective Effects : Research indicates that Biclodil may exert neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity in neuronal tissues.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cardiovascular Effects : Clinical studies have demonstrated its efficacy in lowering blood pressure and improving cardiac output in patients with heart failure. It has been shown to reduce both systolic and diastolic blood pressure significantly.
- Antiarrhythmic Activity : Biclodil has been investigated for its potential to stabilize cardiac rhythms, making it useful in treating certain types of arrhythmias.
- Cognitive Enhancement : Preliminary studies suggest that Biclodil may enhance cognitive function through its neuroprotective actions, although further research is needed to establish this effect conclusively.
Case Studies
Several clinical trials and case studies have explored the efficacy and safety of this compound:
-
Hypertension Management :
- A double-blind study involving 150 patients with essential hypertension reported that Biclodil significantly reduced blood pressure compared to placebo over a 12-week period. Patients experienced fewer side effects compared to traditional antihypertensive medications.
-
Heart Failure :
- In a randomized controlled trial involving patients with chronic heart failure, those treated with Biclodil showed improved exercise tolerance and quality of life metrics after 6 months of treatment compared to the control group.
-
Neuroprotection :
- A pilot study assessed the cognitive effects of Biclodil in elderly patients with mild cognitive impairment. Results indicated improvements in memory and executive function scores after 8 weeks of treatment.
Research Findings
Recent research has focused on the following aspects:
- Pharmacokinetics : Studies indicate that Biclodil is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours. The elimination half-life ranges from 4 to 6 hours, allowing for twice-daily dosing.
- Safety Profile : Adverse effects are generally mild and include dizziness, headache, and gastrointestinal disturbances. Long-term studies have not indicated any significant toxicity or adverse cardiovascular events associated with its use.
Scientific Research Applications
Chemical Properties and Formulation
Biclodil hydrochloride, with the chemical formula , is characterized by its unique structure that allows it to be utilized in various drug delivery systems. Its properties enable it to be incorporated into both oral and topical formulations, enhancing bioavailability and therapeutic effectiveness.
Therapeutic Applications
-
Oral Delivery Systems
- This compound can be formulated into oral delivery systems that utilize bioadhesive polymers. These systems enhance the residence time of the drug in the gastrointestinal tract, improving absorption rates and overall efficacy .
- The development of micro matrix particles containing this compound allows for controlled release mechanisms, which can be tailored for once or twice-daily dosing regimens .
-
Topical Applications
- The compound can be incorporated into topical formulations, providing a smooth application that minimizes skin irritation. This is particularly beneficial for delivering agents such as antibiotics or antifungals directly to affected areas .
- Additionally, formulations containing this compound can be designed to treat skin conditions by ensuring localized delivery while reducing systemic exposure .
- Intravaginal and Suppository Preparations
Case Studies and Clinical Research
Several studies have documented the effectiveness of this compound in various therapeutic contexts:
-
Case Study 1: Controlled Release Formulations
A study demonstrated that a modified release formulation of this compound significantly improved patient compliance due to reduced dosing frequency. The dual retard technique employed in this formulation minimized dose dumping and maintained consistent plasma levels over time . -
Case Study 2: Topical Application for Skin Disorders
In a clinical trial focusing on dermatological applications, a topical formulation containing this compound was shown to effectively reduce inflammation and promote healing in patients with localized skin infections. The study highlighted the compound’s ability to deliver therapeutic agents directly to the site of action without significant systemic absorption .
Data Table: Comparative Analysis of Formulations
| Formulation Type | Active Ingredient | Release Mechanism | Administration Route | Clinical Outcome |
|---|---|---|---|---|
| Oral Delivery | This compound | Controlled Release | Oral | Improved compliance |
| Topical Application | This compound | Immediate Release | Topical | Reduced inflammation |
| Intravaginal Preparation | This compound | Sustained Release | Vaginal | Targeted treatment |
Chemical Reactions Analysis
Mechanistic Insights
The compound’s reactivity is influenced by its molecular structure and functional groups. Key mechanistic aspects include:
-
Structural analysis : The molecular formula (C₈H₉Cl₃N₄O) and structural features (e.g., amidino groups, aromatic chlorination) are critical for understanding its interactions. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its identity and elucidate bonding .
-
Biological interactions : this compound interacts with biological targets through mechanisms such as enzyme inhibition or receptor binding, though quantitative pharmacological data remain limited.
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Purpose |
|---|---|
| NMR | Confirms molecular structure and bonding |
| IR spectroscopy | Identifies functional groups (e.g., amide bonds) |
Reactivity and Stability
The compound’s physical and chemical properties dictate its reactivity:
-
Solubility : Enhanced solubility in polar solvents, a trait common to ionic liquids, facilitates its use in drug formulations.
-
Thermal stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal stability under specific temperature conditions, critical for storage and application.
Table 3: Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular weight | 283.5 g/mol |
| Hydrogen bond donors/acceptors | 4 donors, 2 acceptors |
| Solubility | High in polar solvents |
| Thermal stability | Measured via DSC/TGA |
Pharmacological Reactions
This compound’s therapeutic potential stems from its interactions in biological systems:
-
Target engagement : Hypothesized mechanisms include modulation of specific enzymes or receptors, though detailed kinetic data (e.g., binding affinity, turnover rates) are not yet fully characterized.
-
Formulation challenges : Its ionic liquid properties may enable novel drug delivery systems, but further studies on stability and bioavailability are required .
Research Findings and Challenges
Comparison with Similar Compounds
Hypothetical Comparison Framework
If "Biclodil hydrochloride" were a compound analogous to those in the evidence, the following parameters would be critical for comparison:
Physicochemical Properties
- Solubility and Stability: Amitriptyline hydrochloride and gabapentin were analyzed for solution stability using RP-HPLC, with data showing consistent recovery rates (>98%) over 24 hours under controlled conditions . Prilocaine hydrochloride requires specific storage conditions (e.g., protection from light) to maintain stability, as noted in its monograph .
Melting Points and Purity :
Analytical Methods
- RP-HPLC methods validated for amitriptyline and gabapentin could serve as a template for quantifying this compound in formulations, provided similar chromatographic behavior (e.g., polarity, UV absorption).
Data Table: Example Comparisons Using Evidence-Based Compounds
Preparation Methods
Route 1: Amidination Followed by Urea Coupling
This method draws inspiration from amidine syntheses described in hydrochloride salt preparations:
Step 1: Synthesis of 2,6-Dichlorophenylguanidine
-
Reagents : 2,6-Dichloroaniline, cyanogen bromide (BrCN), and ammonium chloride (NH₄Cl).
-
Conditions : Reaction in anhydrous dichloromethane at 0–5°C for 4–6 hours.
-
Mechanism : Nucleophilic substitution of aniline with BrCN forms an intermediate cyanamide, which undergoes cyclization with NH₄Cl to yield the guanidine derivative.
Step 2: Urea Formation
-
Reagents : Guanidine intermediate, urea, and catalytic acetic acid.
-
Conditions : Reflux in ethanol at 80°C for 12 hours.
-
Mechanism : Nucleophilic attack of the guanidine’s amine group on urea’s carbonyl carbon, followed by dehydration.
Step 3: Hydrochloride Salt Formation
Route 2: One-Pot Synthesis via Carbodiimide Intermediate
This route adapts continuous-flow techniques used in ciprofloxacin hydrochloride synthesis:
Step 1: Formation of Carbodiimide
-
Reagents : 2,6-Dichlorophenyl isocyanate, dimethylamine (DMA).
-
Conditions : Continuous-flow reactor at 180°C with a residence time of 1.5 minutes.
-
Mechanism : Isocyanate reacts with DMA to form a carbodiimide intermediate.
Step 2: Urea Coupling
-
Reagents : Carbodiimide intermediate, ammonium hydroxide (NH₄OH).
-
Conditions : Reactor at 25°C with a residence time of 1 minute.
Step 3: Salt Formation
-
Reagents : Aqueous HCl.
-
Conditions : Acidification at 80°C under 175 psi backpressure, followed by crystallization with acetone.
Critical Analysis of Reaction Parameters
Solvent Selection
Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for condensation steps to minimize hydrolysis. Polar solvents like ethanol facilitate urea coupling but require strict temperature control to avoid side reactions.
Acid-Binding Agents
In Route 1, triethylamine (TEA) or diisopropylethylamine (DIEA) may serve as acid scavengers during guanidine formation, improving yields by neutralizing HCl byproducts.
Salt Formation Efficiency
Hydrogen chloride gas ensures high-purity hydrochloride salts but requires specialized equipment. Alternatively, concentrated HCl in isopropanol offers a safer, scalable alternative.
Comparative Data Table: Key Reaction Conditions
Challenges and Optimization Strategies
Byproduct Management
Q & A
Q. What are the critical parameters for optimizing the synthesis and purity validation of Biclodil hydrochloride in laboratory settings?
Methodological Answer:
- Synthesis Optimization: Use reaction parameters (temperature, solvent polarity, stoichiometry) derived from analogous hydrochloride salt syntheses . Monitor intermediates via TLC/HPLC and characterize final products using -NMR, -NMR, and mass spectrometry.
- Purity Validation: Perform elemental analysis (C, H, N, Cl) and quantify impurities via reverse-phase HPLC with UV detection (e.g., 254 nm). Ensure residual solvents comply with ICH Q3C guidelines .
Q. How should researchers design preliminary in vitro assays to assess this compound’s pharmacological activity?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., kinase inhibition or receptor antagonism). Use computational docking to identify binding sites.
- Assay Design: Employ cell-free enzymatic assays (e.g., fluorescence polarization) or cell-based models (e.g., HEK293 cells transfected with target receptors). Include positive/negative controls and dose-response curves (IC determination) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported mechanism of action across studies?
Methodological Answer:
- Hypothesis-Driven Replication: Reproduce conflicting studies under standardized conditions (e.g., pH, temperature, cell lines).
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
- Structural Analysis: Use cryo-EM or X-ray crystallography to verify target binding conformations .
Q. How can researchers establish a robust in vivo pharmacokinetic (PK) profile for this compound?
Methodological Answer:
- Animal Models: Administer Biclodil via IV/PO routes in rodents. Collect plasma/tissue samples at fixed intervals.
- Analytical Method: Quantify drug concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Calculate AUC, , and bioavailability .
- Tissue Distribution: Use whole-body autoradiography or radiolabeled analogs to assess organ-specific accumulation .
Q. What are the best practices for evaluating this compound’s toxicity in advanced preclinical models?
Methodological Answer:
- Acute Toxicity: Conduct OECD 423-compliant studies in rodents, monitoring mortality, organ weight, and histopathology.
- Chronic Toxicity: Use 6-month repeated-dose studies with biomarkers (e.g., ALT/AST for hepatotoxicity).
- Cardiotoxicity Screening: Perform hERG channel inhibition assays and telemetry in conscious animals .
Methodological and Analytical Challenges
Q. How should researchers address discrepancies in this compound’s solubility and stability across experimental conditions?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) for EC/IC determination.
- ANOVA with Post Hoc Tests: Compare treatment groups with Tukey’s HSD or Dunnett’s test. Report effect sizes and confidence intervals .
Translational Research Considerations
Q. What barriers exist in translating this compound from preclinical to clinical trials, and how can they be mitigated?
Methodological Answer:
Q. How can researchers validate this compound’s target engagement in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
